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(1,1'-Biphenyl)-ar,ar'-diol, trichloro-

Cat. No.: B14668080
CAS No.: 50932-65-5
M. Wt: 289.5 g/mol
InChI Key: YWSMUUFDGOECKB-UHFFFAOYSA-N
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Description

Overview of Hydroxylated Polychlorinated Biphenyls (OH-PCBs) as Environmental Contaminants and Research Subjects

Hydroxylated polychlorinated biphenyls (OH-PCBs) represent a significant class of compounds that have garnered considerable attention in environmental science. nih.govnih.gov These substances are metabolites or degradation products of polychlorinated biphenyls (PCBs), a group of synthetic organic chemicals that were widely used in industrial applications due to their chemical stability and electrical insulating properties. nih.govwikipedia.org Although the production of PCBs was banned in many countries in the 1970s due to their persistence and toxicity, they remain ubiquitous environmental contaminants. nih.govwikipedia.org

OH-PCBs are formed in the environment through various mechanisms, including metabolic transformation in living organisms and abiotic reactions with hydroxyl radicals. nih.govnih.gov As a result, they have been detected in a wide array of environmental samples, such as animal tissues, water, and sediments. nih.govnih.gov The presence of OH-PCBs is a cause for concern as they can exhibit different, and sometimes greater, toxicity than their parent PCB compounds. nih.govnih.gov For instance, some OH-PCBs are known endocrine disruptors and can exert toxic effects at lower concentrations than the original PCBs. nih.govnih.gov

The environmental behavior and toxicological profiles of OH-PCBs are influenced by the number and position of both the chlorine atoms and the hydroxyl groups on the biphenyl (B1667301) structure. nih.gov This structural variability leads to a vast number of different OH-PCB congeners, each with potentially unique chemical, physical, and biological properties. nih.govnih.gov Consequently, OH-PCBs are increasingly recognized as a distinct class of environmental contaminants that require specific research to understand their fate, transport, and impact on ecosystems and human health. nih.govnih.gov

Defining the Scope of Research on (1,1'-Biphenyl)-ar,ar'-diol, trichloro- Congeners and Isomers

The term "(1,1'-Biphenyl)-ar,ar'-diol, trichloro-" refers to a biphenyl structure that has two hydroxyl (-OH) groups and three chlorine (Cl) atoms attached to its aromatic rings. This nomenclature is general and encompasses a large number of possible chemical structures known as congeners and isomers.

Congeners are related chemical substances that belong to the same chemical class. In this context, all trichlorinated biphenyl diols are congeners of each other.

Isomers are molecules that have the same molecular formula but different arrangements of atoms. For trichlorinated biphenyl diols, this means the hydroxyl and chlorine groups can be attached at various positions on the two phenyl rings, creating numerous structural isomers.

Research specifically focused on the entire class of trichlorinated biphenyl diols is limited. The scientific literature more broadly addresses OH-PCBs, with studies often examining specific congeners that have been identified in environmental or biological samples. The synthesis and toxicological assessment of every possible isomer of a trichlorinated biphenyl diol is a formidable challenge due to the sheer number of potential structures.

The scope of research on these compounds is therefore largely defined by their inclusion in broader studies of OH-PCB analysis, environmental occurrence, and toxicology. Structure-activity relationship studies, which investigate how the chemical structure of a molecule influences its biological activity, are crucial in this field. nih.govumich.edu These studies help to predict the potential toxicity of different congeners based on features like the substitution patterns of chlorine atoms. nih.govumich.edu

The following interactive table illustrates a few hypothetical examples of isomers of (1,1'-Biphenyl)-ar,ar'-diol, trichloro- to demonstrate the structural diversity within this specific subclass of OH-PCBs. The systematic naming indicates the positions of the substituents on the biphenyl rings.

Further research is necessary to isolate, identify, and characterize the various congeners of trichlorinated biphenyl diols to fully understand their environmental prevalence and toxicological significance.

Table of Mentioned Compounds

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H7Cl3O2 B14668080 (1,1'-Biphenyl)-ar,ar'-diol, trichloro- CAS No. 50932-65-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

50932-65-5

Molecular Formula

C12H7Cl3O2

Molecular Weight

289.5 g/mol

IUPAC Name

3,4,5-trichloro-6-phenylbenzene-1,2-diol

InChI

InChI=1S/C12H7Cl3O2/c13-8-7(6-4-2-1-3-5-6)11(16)12(17)10(15)9(8)14/h1-5,16-17H

InChI Key

YWSMUUFDGOECKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=C(C(=C2Cl)Cl)Cl)O)O

Origin of Product

United States

Nomenclature and Isomeric Considerations of 1,1 Biphenyl Ar,ar Diol, Trichloro

Structural Diversity and Nomenclature within Trichlorinated Biphenyl (B1667301) Diols

The structural diversity within the class of trichlorinated biphenyl diols is vast, arising from the numerous possible positions for the five substituents on the biphenyl framework. The nomenclature for these compounds follows the systematic IUPAC (International Union of Pure and Applied Chemistry) naming conventions for substituted biphenyls.

The biphenyl ring system is numbered from 1 to 6 on the first ring and 1' to 6' on the second ring. The positions of the substituents are indicated by these numbers. For hydroxylated polychlorinated biphenyls (OH-PCBs), a common naming format is to indicate the position of the hydroxyl group(s) followed by the name of the parent PCB congener. For example, a compound with one hydroxyl group at the 4-position and three chlorine atoms at the 2, 3, and 5 positions would have a specific and unambiguous name.

Due to the large number of possible isomers, a comprehensive list is extensive. The following interactive table provides a few representative examples of trichlorinated biphenyl diols to illustrate the structural diversity and the corresponding IUPAC nomenclature.

Stereochemical Aspects of (1,1'-Biphenyl)-ar,ar'-diol, trichloro- Isomers

A critical stereochemical feature of certain substituted biphenyls, including many trichlorinated biphenyl diols, is atropisomerism. wikipedia.org Atropisomers are stereoisomers that result from hindered rotation around a single bond, in this case, the C-C bond connecting the two phenyl rings. wikipedia.org This restricted rotation creates a chiral axis, and the molecule can exist as a pair of non-superimposable mirror images, known as enantiomers.

The stability of these atropisomers, and whether they can be isolated as distinct enantiomers at room temperature, depends on the energy barrier to rotation. wikipedia.org A sufficiently high energy barrier, generally considered to be greater than 22 kcal/mol, allows for the separation and independent existence of the atropisomers. wikipedia.org This barrier is primarily influenced by the steric hindrance imposed by substituents at the ortho positions (positions 2, 2', 6, and 6') of the biphenyl rings.

In the case of (1,1'-Biphenyl)-ar,ar'-diol, trichloro- isomers, the presence of three or more bulky substituents in the ortho positions, such as chlorine atoms or hydroxyl groups, can significantly restrict the rotation between the two phenyl rings. For instance, a compound with chlorine atoms at the 2, 2', and 6 positions would be expected to have a high barrier to rotation and therefore exist as stable atropisomers.

The table below provides examples of how the substitution pattern in trichlorinated biphenyl diols can influence the potential for atropisomerism.

The study of these stereochemical aspects is crucial as different atropisomers of a compound can exhibit distinct biological activities and behaviors. Research on related chiral PCBs has shown that their atropisomers can have stereoselective effects on the activation of nuclear receptors.

Compound Names Mentioned in this Article

Environmental Formation Pathways and Occurrence of Trichlorinated Biphenyl Diols

Biotic Transformations Leading to Hydroxylated Polychlorinated Biphenyls

The biological transformation of PCBs into hydroxylated derivatives is a key process mediated by a wide range of organisms, from microbes to mammals. nih.govnih.gov This biotransformation is a critical factor in the environmental degradation and detoxification of PCBs, although the resulting hydroxylated metabolites can also exhibit significant biological activity. researchgate.net

Microorganisms, including bacteria and fungi, play a crucial role in the environmental degradation of PCBs. researchgate.net Aerobic bacteria from genera such as Pseudomonas, Burkholderia, Comamonas, Rhodococcus, and Bacillus are known to degrade less chlorinated PCBs (those with three or fewer chlorine atoms) through oxidative pathways. nih.govresearchgate.net This process typically results in the formation of di-hydroxylated metabolites, often referred to as catechols. nih.gov However, these catechol-like metabolites are often unstable and can undergo further degradation, including the breakdown of the biphenyl (B1667301) structure. nih.gov Therefore, while microbial action is a significant degradation pathway for PCBs, its role as a direct source of stable hydroxylated PCBs in the environment may be limited. nih.gov

Fungal metabolism of PCBs has been studied to a lesser extent but also shows potential for hydroxylation. nih.gov For instance, the yeast Trichosporon mucoides and the filamentous fungus Paecilomyces lilacinus have demonstrated the ability to oxidize 4-chlorobiphenyl (B17849) into hydroxylated forms. nih.gov Ligninolytic fungi, such as Pleurotus ostreatus, possess extracellular enzymes like laccase and manganese peroxidase that can transform a range of hydroxylated PCB congeners. nih.gov The presence of mediators can significantly enhance the removal of some of these hydroxylated compounds by fungal laccases. nih.gov

Microorganism Type Genera Involved Primary Metabolites Significance
Bacteria (Aerobic)Pseudomonas, Burkholderia, Comamonas, Rhodococcus, BacillusCatechol-like di-hydroxylated metabolitesSignificant degradation of less chlorinated PCBs, but metabolites may be unstable. nih.govresearchgate.net
FungiTrichosporon, Paecilomyces, PleurotusHydroxylated congenersCapable of oxidizing PCBs and their hydroxylated derivatives through extracellular enzymes. nih.govnih.gov

The enzymatic conversion of PCBs to hydroxylated metabolites is a well-documented process, particularly in higher organisms. nih.gov The primary enzymes involved are cytochrome P450 (CYP) monooxygenases and dioxygenases. nih.govnih.gov

Cytochrome P450 (CYP) System: In mammals, the metabolism of PCBs predominantly occurs in the liver and is mediated by the cytochrome P-450-dependent monooxygenase system. nih.govnih.gov This "Phase I" metabolic reaction involves the hydroxylation of the PCB molecule. nih.gov The process can happen via two main mechanisms: the direct insertion of a hydroxyl (-OH) group onto the biphenyl ring or through the formation of an unstable arene oxide intermediate that subsequently rearranges to form a hydroxylated product. nih.govresearchgate.net The resulting hydroxylated PCBs can then undergo "Phase II" reactions, such as conjugation with glucuronic acid or sulfate, which increases their water solubility and facilitates excretion. researchgate.netresearchgate.net In vitro studies with rat and human CYP isozymes, such as CYP2B1 and CYP2B6, have shown that they can enantioselectively metabolize chiral PCBs to produce hydroxylated metabolites. nih.govresearchgate.net

Dioxygenase System: In aerobic bacteria, the initial step of PCB degradation is catalyzed by dioxygenase enzymes. nih.govnih.gov These enzymes introduce two hydroxyl groups onto one of the aromatic rings of the biphenyl structure, leading to the formation of unstable di-hydroxylated metabolites (catechols). nih.govacs.org These catechols are then susceptible to ring cleavage, which is a key step in the breakdown of the PCB molecule. nih.govacs.org

Enzyme System Organism Type Mechanism Primary Product
Cytochrome P450Mammals, FungiDirect hydroxylation or arene oxide intermediate formation. nih.govnih.govMono-hydroxylated PCBs. nih.gov
DioxygenaseAerobic BacteriaIntroduction of two hydroxyl groups. nih.govacs.orgCatechol-like di-hydroxylated metabolites. nih.gov

Abiotic Formation of Trichlorinated Biphenyl Diols in Environmental Matrices

In addition to biological transformations, trichlorinated biphenyl diols can also be formed through abiotic processes in the environment. nih.govnih.gov These reactions are primarily driven by photochemical processes and other environmental oxidation reactions.

Hydroxyl radicals (•OH) are highly reactive, short-lived oxidants that are formed in the atmosphere and surface waters through photochemical reactions. nih.gov These radicals can react with a wide variety of organic molecules, including PCBs. nih.govsmu.ca The reaction between gaseous PCBs in the atmosphere and hydroxyl radicals is considered a major pathway for the formation of hydroxylated PCBs. nih.govsmu.ca It has been estimated that this atmospheric reaction could be a significant source of these compounds. nih.gov Similarly, in aquatic environments, hydroxyl radicals generated by processes such as the excitation of organic chromophores and the photolysis of nitrate (B79036) ions can react with PCBs to form hydroxylated derivatives. smu.ca

General environmental oxidation reactions can also contribute to the formation of hydroxylated PCBs. nih.gov For example, advanced oxidation processes used in wastewater treatment plants, such as ozonation, can generate hydroxyl radicals that subsequently react with PCBs present in the wastewater. nih.govnih.gov Studies have reported higher concentrations of total hydroxylated PCBs in surface waters near sewage treatment plants, suggesting that these facilities can be a source of these compounds. nih.govsmu.ca The oxidation of PCBs can lead to the formation of various byproducts, and under certain conditions, this can include hydroxylated derivatives. nih.gov

Detection and Distribution in Environmental Compartments

Hydroxylated PCBs, including trichlorinated biphenyl diols, have been detected in a wide array of environmental samples, indicating their widespread distribution. researchgate.netnih.gov Their presence has been confirmed in animal tissues, water, sediment, snow, and precipitation. nih.govnih.govsmu.ca

The detection of these compounds often requires sensitive analytical techniques such as gas chromatography with high-resolution mass spectrometry (GC-HRMS). smu.ca The identification of specific congeners can be challenging due to the large number of possible isomers and the limited availability of commercial standards. smu.ca

Studies have shown that the distribution of hydroxylated PCBs can vary significantly between different environmental compartments. In a study of sites in Ontario, Canada, total concentrations of OH-PCBs in water ranged from 0.87 to 130 pg/L. smu.ca Notably, higher concentrations were found in surface waters near sewage treatment plant outfalls compared to offshore lake samples, pointing to wastewater treatment as a source. smu.ca In sediments from contaminated sites in the United States, hydroxylated PCB levels were found to be approximately 0.4% of the parent PCB levels. nih.govuiowa.edu The congener profiles of hydroxylated PCBs in sediments were often different from those found in the original commercial PCB mixtures (Aroclors), suggesting that environmental transformation processes play a significant role in their formation. nih.govuiowa.edu

Environmental Compartment Reported Concentration Ranges Key Findings
Surface Water0.87 to 130 pg/L smu.caHigher concentrations near sewage treatment plants. smu.ca
Particulate Organic Matter230 to 990 pg/g smu.caIndicates association with organic matter in aquatic systems.
Sediment0.20 to 26 ng/g dry weight (in Indiana Harbor and Ship Canal) nih.govCongener profiles differ from original PCB sources, indicating in-situ formation. nih.govuiowa.edu
Rain and SnowDetected, fluxes reported smu.caDemonstrates atmospheric transport and deposition. smu.ca

The ubiquitous presence of trichlorinated biphenyl diols and other hydroxylated PCBs in the environment underscores the importance of understanding their formation pathways and distribution to fully assess the environmental risks associated with PCB contamination. nih.govuiowa.edu

Sediments and Soils

Sediments and soils act as significant reservoirs for PCBs, where they can undergo transformation into hydroxylated metabolites, including trichlorinated biphenyl diols. The primary mechanism for the formation of these diols in these environments is microbial metabolism.

Microbial Metabolism as a Key Formation Pathway

In soils and sediments, microbial communities play a crucial role in the degradation of PCBs. Aerobic bacteria, in particular, can initiate the breakdown of less chlorinated PCB congeners through the biphenyl catabolic pathway. This process involves the enzymatic insertion of oxygen atoms into the biphenyl rings, leading to the formation of dihydrodiols, which are then dehydrogenated to form dihydroxybiphenyls (diols).

Research has shown that the metabolic pathway for many PCB isomers proceeds through the formation of 2',3'-dihydro-2',3'-diol compounds, which are subsequently converted to 2',3'-dihydroxy compounds. While specific quantitative data for trichlorinated biphenyl diols in soils is limited, studies on the broader class of hydroxylated PCBs (OH-PCBs) in sediments provide insight into their occurrence. For instance, a study of sediments from Osaka Bay, Japan, reported an average total OH-PCB concentration of 24 ng/g dry weight. Another comprehensive analysis of sediments from three U.S. waterways found total OH-PCB concentrations ranging from 0.039 to 18 µg/g dry weight. Although these values represent the entire suite of OH-PCBs, they indicate that sediments are a significant sink for these metabolites.

Furthermore, some microbial processes in soil can lead to the formation of trichlorinated congeners from more highly chlorinated PCBs through reductive dechlorination. These newly formed trichlorinated biphenyls can then be available for subsequent hydroxylation into diols. For example, studies on microbial communities in PCB-contaminated soil have observed the transformation of pentachlorinated congeners into trichlorinated congeners within biofilms.

The table below summarizes findings on total hydroxylated PCB concentrations in sediments, which would include trichlorinated biphenyl diols.

LocationTotal OH-PCB Concentration RangeAverage Total OH-PCB ConcentrationReference
Osaka Bay, JapanNot specified24 ng/g dw(Implied from general literature)
Various U.S. Waterways0.039 - 18 µg/g dwNot specified(Implied from general literature)

Aquatic and Atmospheric Environments

Trichlorinated biphenyl diols can be formed and are found in both aquatic and atmospheric environments, primarily through abiotic processes, although microbial activity in water bodies also contributes.

Formation in Aquatic Environments

In aquatic systems, the formation of hydroxylated PCBs, including trichlorinated diols, can occur through reactions with hydroxyl radicals (•OH). These highly reactive species are generated photochemically in sunlit surface waters and can attack PCB molecules, leading to their hydroxylation. While this process is recognized, the concentrations of these metabolites in the water column are generally low due to their tendency to partition into sediments and biota.

Atmospheric Formation and Transport

The atmosphere serves as a significant pathway for the long-range transport of PCBs. In the gas phase, trichlorinated biphenyls can react with photochemically generated hydroxyl radicals. This reaction is considered a primary abiotic degradation pathway for PCBs in the atmosphere and leads to the formation of hydroxylated products, including diols. These atmospheric transformation products can then be deposited onto soil and water surfaces through wet and dry deposition, contributing to their presence in other environmental compartments. The hydroxyl radical is often referred to as the "detergent" of the troposphere due to its role in breaking down pollutants.

Biota from Environmental Studies (e.g., Animal Tissues, Microorganisms)

The bioaccumulation and metabolism of PCBs in living organisms are critical pathways for the formation and occurrence of trichlorinated biphenyl diols in biota.

Metabolism in Animal Tissues

When animals are exposed to PCBs through their diet or environment, these compounds can be metabolized by enzyme systems, primarily the cytochrome P450 monooxygenases (CYP450). This metabolic process can lead to the hydroxylation of the PCB molecule, forming various hydroxylated metabolites, including diols. The specific congeners of trichlorinated biphenyl diols formed will depend on the enzymatic capabilities of the species and the structure of the parent PCB congener.

While specific data on trichlorinated biphenyl diol concentrations in animal tissues are scarce, studies on the parent compounds in various species indicate the potential for their metabolic transformation. For example, the lower representation of trichlorobiphenyls compared to other congeners in the eggs of certain bird species, such as the hooded merganser, suggests a greater metabolic capacity for these less-chlorinated PCBs, which would likely result in the formation of hydroxylated metabolites like diols.

The table below presents data on the concentrations of parent trichlorinated biphenyls in the tissues of various bird species, which are the precursors to the diol metabolites.

Bird SpeciesTissue TypeTrichlorobiphenyl Concentration Range (ng/g lipid weight)Reference
Great Blue HeronEggNot specified(Implied from general literature)
Caspian TernEggNot specified(Implied from general literature)
Snowy EgretEggNot specified(Implied from general literature)
Tricolored HeronEggNot specified(Implied from general literature)

Formation by Microorganisms

Congener-Specific Profiles and Isomeric Distribution in Environmental Samples

The congener-specific profiles and isomeric distribution of trichlorinated biphenyl diols in environmental samples are influenced by several factors, including the composition of the parent PCB mixtures in the environment, the specificity of the metabolic enzymes in biota, and the reaction kinetics of abiotic transformation processes.

Research on the broader class of OH-PCBs has shown that their congener profiles in sediments are distinct from those found in the original commercial PCB mixtures (Aroclors). This indicates that environmental transformation processes, both biotic and abiotic, selectively produce certain congeners over others. For example, one study identified a previously unknown compound, 4-OH-PCB52, which, along with 4′-OH-PCB18, constituted a significant portion of the OH-PCBs in New Bedford Harbor sediments but was a minor component in Aroclor mixtures. This highlights the site-specific nature of environmental transformation and the resulting congener profiles.

In biota, the isomeric distribution of trichlorinated biphenyl diols is expected to be highly dependent on the species-specific metabolic pathways. The position of the hydroxyl groups on the biphenyl rings is determined by the regioselectivity of the cytochrome P450 enzymes involved in the hydroxylation process. Different species will exhibit different enzymatic activities, leading to unique isomeric signatures of these metabolites in their tissues. While detailed isomeric distribution data for trichlorinated biphenyl diols in various environmental samples are not widely available, the principles of PCB metabolism suggest that such specific patterns exist and could potentially be used as biomarkers of exposure and metabolic capacity.

Environmental Fate, Transport, and Transformation of Trichlorinated Biphenyl Diols

Degradation and Persistence Mechanisms

The environmental persistence of trichlorinated biphenyl (B1667301) diols is determined by their susceptibility to various degradation mechanisms. Both biological and non-biological processes contribute to their breakdown and transformation in different environmental compartments.

Biodegradation Pathways: Aerobic and Anaerobic Dechlorination and Ring Cleavage

The biodegradation of chlorinated biphenyls is a key process in their environmental remediation. This process can occur under both oxygen-rich (aerobic) and oxygen-depleted (anaerobic) conditions, often involving distinct microbial pathways. usgs.govnih.gov

Under anaerobic conditions , microorganisms can reductively dechlorinate higher chlorinated PCBs, removing chlorine atoms from the biphenyl structure. mdpi.com This process typically targets meta- and para-positioned chlorines, resulting in the formation of lower-chlorinated congeners that are often less toxic. mdpi.com These less chlorinated products can then be more readily degraded by aerobic bacteria. mdpi.com

Aerobic biodegradation of PCBs and their hydroxylated derivatives, such as trichlorinated biphenyl diols, is primarily carried out by bacteria that utilize the biphenyl carbon skeleton as a source of energy. Strains of Rhodococcus, for example, have been shown to degrade trichlorobiphenyls and their hydroxylated derivatives. nih.gov The primary metabolites of this microbial degradation are often polychloro- and hydroxy(polychloro)benzoic acids. nih.gov This suggests a pathway that could lead to the complete breakdown of these compounds into water, carbon dioxide, and chlorine compounds. nih.gov The bacterium Burkholderia xenovorans LB400 has also been shown to transform hydroxylated derivatives of dichlorobiphenyls, producing dichlorobenzoic acid as a metabolite, particularly when the biphenyl degradation pathway is induced. sfu.ca

Table 1: Microbial Genera Involved in the Biodegradation of Chlorinated Biphenyls and Their Derivatives

Microbial GenusDegradation ConditionKey TransformationReference
RhodococcusAerobicDegradation of trichlorobiphenyls and their hydroxylated derivatives to (hydroxy)polychlorobenzoic acids. nih.gov
BurkholderiaAerobicTransformation of hydroxylated dichlorobiphenyls to dichlorobenzoic acid. sfu.ca
DehalococcoidesAnaerobicReductive dechlorination of various PCB congeners.
HydrogenophagaAerobicCometabolic degradation of di- and trichlorinated PCBs.

Abiotic Degradation Processes: Hydrolysis, Photolysis, and Chemical Transformation

In addition to microbial action, trichlorinated biphenyl diols can be degraded by non-biological processes in the environment. These abiotic pathways, including hydrolysis, photolysis, and other chemical transformations, can be significant depending on environmental conditions. researchgate.net

Photolysis , or degradation by sunlight, is a notable abiotic process for PCBs. Ultraviolet (UV) irradiation can lead to the dechlorination of PCBs, breaking them down into lower chlorinated congeners and eventually to biphenyl. cdc.gov The presence of substances like titanium dioxide (TiO₂) can enhance this process through oxidative photodegradation, which has been shown to decompose tetrachlorobiphenyls and produce hydroxylated trichloro- and tetrachlorobiphenyl intermediates before the benzene (B151609) ring is cleaved. nih.gov

Hydrolysis is another potential degradation pathway. While PCBs themselves are generally resistant to hydrolysis, their hydroxylated derivatives, being phenolic compounds, have different chemical properties. Human hepatic microsomes have been shown to catalyze the hydrolysis of PCB sulfates, suggesting that de-sulfation and hydrolysis cycles could occur, potentially influencing the retention of toxic hydroxylated PCBs. nih.gov Specific chemical conditions, such as the presence of a copper compound catalyst and an alkali metal hydroxide (B78521), can facilitate the hydrolysis of dihalogenobiphenyls to form biphenyl diols under controlled industrial settings.

Other chemical transformations can occur in the atmosphere. Gas-phase PCBs can react with hydroxyl radicals (•OH), which may contribute significantly to the formation of hydroxylated PCBs in the environment. nih.gov This atmospheric oxidation represents a major sink for environmental PCBs and a source of their hydroxylated metabolites. nih.gov

Environmental Transport and Partitioning Behavior

The movement and distribution of trichlorinated biphenyl diols in the environment are dictated by their physical and chemical properties, which influence how they partition between water, soil, air, and living organisms.

Sorption to Organic Matter and Sediments

The fate of trichlorinated biphenyl diols in aquatic environments is heavily influenced by their tendency to sorb to sediment and suspended organic matter. nih.gov Generally, PCBs are strongly sorbed by earth materials, with a high correlation between the total organic carbon content of the soil or sediment and the amount of PCBs sorbed. nm.gov The degree of chlorination affects this process, with more highly chlorinated derivatives being held more tenaciously. nm.gov

Hydroxylated PCBs, including trichlorinated biphenyl diols, are also found in contaminated sediments, often at levels suggesting they are generated within the environment rather than being present in the original PCB mixtures. nih.gov Because of the hydroxyl group, these compounds are more water-soluble than their parent PCBs. nih.gov However, they still exhibit significant partitioning to sediments. The equilibrium partitioning (EqP) theory explains that a nonionic chemical in sediment partitions between sediment organic carbon, interstitial (pore) water, and benthic organisms. clu-in.orgwikipedia.org The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter in this process. clu-in.org Traditional models based solely on total organic carbon can sometimes overestimate the free aqueous concentrations of PCBs, indicating that sorption to other materials like black carbon can also be significant. nih.govnih.gov

Table 2: Factors Influencing Sorption of Biphenyl Diols to Sediments

FactorInfluence on SorptionDescriptionReference
Organic Carbon ContentPositive CorrelationHigher organic carbon content in sediment leads to greater sorption of PCBs and their derivatives. nm.gov
Degree of ChlorinationPositive CorrelationMore highly chlorinated biphenyls are more strongly sorbed. nm.gov
Black CarbonEnhanced SorptionThe presence of strongly sorbing carbonaceous particles like soot and char can increase sorption beyond what is predicted by organic carbon alone. nih.govnih.gov
SalinityEnhanced SorptionIncreased salinity in water can enhance the sorption of hydroxylated PCBs to sediments. nih.gov

Volatilization and Atmospheric Transport Potential

The potential for a chemical to be transported long distances in the atmosphere depends on its volatility. While parent PCBs are semi-volatile, allowing for atmospheric transport and deposition far from their source, the process of hydroxylation significantly alters this behavior. nih.gov

The addition of a hydroxyl group to the biphenyl structure reduces the volatility of the compound. nih.gov This is reflected in a lower Henry's Law constant, which describes the partitioning of a chemical between air and water. nih.gov A lower Henry's Law constant indicates a greater tendency for the compound to remain in the aqueous phase rather than volatilizing into the air. Consequently, trichlorinated biphenyl diols are less susceptible to long-range atmospheric transport compared to their parent trichlorobiphenyls. nih.gov While PCBs can undergo atmospheric oxidation to form hydroxylated PCBs, the resulting diols are less likely to continue traveling in the gas phase. nih.gov

Bioaccumulation and Biomagnification Dynamics in Ecological Food Webs

Trichlorinated biphenyl diols, like their parent compounds, can be taken up by living organisms, a process known as bioaccumulation. epa.gov When the concentration of these compounds increases at successively higher levels in a food web, it is termed biomagnification. nih.gov

PCBs are known to bioaccumulate in the fatty tissues of organisms and biomagnify in food chains. epa.gov The hydrophobicity of a chemical, often measured by its octanol-water partition coefficient (Kow), is a key factor driving biomagnification in aquatic systems. usgs.gov Trophic magnification factors (TMFs), which quantify the degree of biomagnification, have been shown to increase with the Kow of PCB congeners. usgs.gov

Hydroxylated PCBs are metabolites of PCBs, formed in organisms through enzymatic processes. nih.gov While hydroxylation increases water solubility, these metabolites can still be retained in organisms. nih.gov Some studies indicate that certain PCB congeners, particularly those that induce aryl hydrocarbon hydroxylase (AHH) activity, are highly conserved and biomagnify to a greater degree than total PCBs. nih.gov This preferential biomagnification can lead to a greater toxicity risk at higher trophic levels. nih.gov The presence of hydroxylated PCBs in various wildlife suggests their persistence and potential for transfer through the food web.

Influence of Environmental Factors on Fate

The fate of trichlorinated biphenyl diols is significantly modulated by the chemical and physical characteristics of their surrounding environment. Key factors influencing their transformation and transport include the acidity or alkalinity (pH) of the medium, the prevailing temperature, and the composition of natural organic matter.

Hydrogen Ion Concentration (pH)

The pH of soil and water can profoundly affect both the biotic and abiotic degradation of trichlorinated biphenyl diols. The ionization state of the hydroxyl groups on the biphenyl rings is pH-dependent. This ionization influences the compound's water solubility, sorption characteristics, and bioavailability to microorganisms. For instance, the degradation of many organic pollutants shows a strong dependence on pH, with optimal degradation often occurring within a specific pH range that is favorable for the activity of degrading microorganisms or for particular chemical reactions like hydrolysis. While specific data for trichlorinated biphenyl diols is limited, studies on related chlorinated phenolic compounds often show that microbial degradation rates are highest under neutral to slightly alkaline conditions, which are optimal for many bacterial strains.

Abiotic degradation pathways, such as hydrolysis and photolysis, are also sensitive to pH. The rate of hydrolysis, the chemical breakdown of a compound due to reaction with water, can be significantly altered by pH. Similarly, the efficiency of photodegradation, or breakdown by light, can be influenced by the pH of the aqueous environment, which can affect the compound's light-absorbing properties and the generation of reactive oxygen species that contribute to its degradation.

Temperature

Temperature is a critical factor controlling the rate of metabolic processes in microorganisms, and thus directly impacts the biodegradation of trichlorinated biphenyl diols. Generally, within a certain range, an increase in temperature leads to an increase in microbial activity and enzymatic reaction rates, resulting in faster degradation of organic pollutants. Studies on the microbial dechlorination of polychlorinated biphenyls (PCBs) have demonstrated that different dechlorination pathways can be dominant at different temperatures. For example, one study on the dechlorination of 2,3,4,6-tetrachlorobiphenyl (B164873) found that para dechlorination was dominant at 18°C and 36°C, while ortho dechlorination was more prevalent at other temperatures. researchgate.net This suggests that temperature can influence not only the rate but also the pathway of biodegradation.

Beyond its effect on microbial metabolism, temperature also influences the physical properties of trichlorinated biphenyl diols, such as their vapor pressure and water solubility. Higher temperatures can increase the volatilization of these compounds from soil and water surfaces, affecting their atmospheric transport.

The following table illustrates the conceptual influence of temperature on the degradation of chlorinated aromatic compounds, based on general principles of microbial ecology and chemical kinetics.

Temperature RangePredominant Effect on BiodegradationExpected Degradation Rate
Low (e.g., < 10°C)Microbial activity is significantly reduced.Very Slow
Moderate (e.g., 10-30°C)Mesophilic microbial activity is optimal.Moderate to High
High (e.g., > 30°C)Thermophilic microbial activity may be favored; potential for enzyme denaturation.Variable; may increase or decrease depending on the microbial community.

This table represents a generalized relationship and specific rates for trichlorinated biphenyl diols may vary.

Organic Matter

The presence of natural organic matter (NOM), such as humic and fulvic acids, in soil and aquatic environments plays a dual role in the fate of trichlorinated biphenyl diols. On one hand, organic matter can act as a sorbent, binding these compounds and reducing their bioavailability to microorganisms, thereby slowing down their degradation. The extent of sorption is influenced by the properties of both the organic matter and the specific trichlorinated biphenyl diol isomer.

On the other hand, organic matter can also facilitate the transport of these compounds in the environment. When dissolved in water, dissolved organic matter (DOM) can bind with trichlorinated biphenyl diols, increasing their apparent water solubility and facilitating their movement through the soil profile and in aquatic systems. Furthermore, some components of organic matter can act as photosensitizers, absorbing light and transferring the energy to other molecules, which can enhance the photodegradation of associated pollutants.

Advanced Analytical Methodologies for Trichlorinated Biphenyl Diols

Comprehensive Sample Preparation and Extraction Techniques

Effective sample preparation is a critical first step to isolate trichlorinated biphenyl (B1667301) diols from interfering compounds and concentrate them to detectable levels. The choice of extraction and cleanup method depends heavily on the sample matrix, which can range from soils and sediments to biological tissues and fluids. cdc.govepa.gov

Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are fundamental techniques for isolating hydroxylated PCBs from various samples. cdc.gov Optimization of these methods is crucial for achieving high recovery rates and sample purity.

For LLE, the selection of appropriate solvents is paramount. A common approach involves extraction with a mixture of a nonpolar solvent like n-hexane and a more polar solvent like dichloromethane (B109758) to efficiently recover the moderately polar diols. nih.gov In some protocols, particularly for biological samples, saponification using potassium hydroxide (B78521) (KOH) in ethanol (B145695) can be employed to digest fats and release the analytes. nih.govacs.org

Solid-phase extraction offers a more controlled and often more efficient alternative to LLE, reducing solvent consumption. cdc.gov Various sorbents are used for cleanup and fractionation. Multilayer silica (B1680970) gel columns, often treated with sulfuric acid or potassium hydroxide, are highly effective at removing lipids and other organic interferences. nih.govsigmaaldrich.com The acidic layer helps in breaking down fats, while the basic layer can remove acidic compounds. sigmaaldrich.com Florisil, a magnesium-silica gel, is another common sorbent used in SPE cartridges for cleanup and fractionation, often used to separate PCBs from more polar compounds like PCDD/Fs. cdc.govsigmaaldrich.com

Table 1: Comparison of Extraction and Cleanup Techniques

Technique Typical Solvents/Sorbents Advantages Common Applications Reference
LLE n-Hexane/Dichloromethane, Potassium Hydroxide/Ethanol Simple, effective for initial extraction from liquid samples. Water, Serum, Urine nih.govnih.gov
SPE Sulfuric Acid-Silica Gel, Florisil, Carbon High selectivity, reduced solvent use, automation potential. Environmental matrices (soil, sediment), Food samples, Biological tissues nih.govcdc.govsigmaaldrich.com
Sonication Dichloromethane Rapid extraction from solid matrices. Sediments, Soils nih.gov

Direct analysis of trichlorinated biphenyl diols by gas chromatography (GC) can be problematic. The polar hydroxyl groups tend to interact with active sites in the GC injector and column, leading to poor peak shape (tailing) and reduced analytical reproducibility. nih.gov To overcome this, a derivatization step is commonly employed to convert the hydroxyl groups into less polar ethers.

Methoxylation, the conversion of the diol to a dimethoxy-trichlorobiphenyl, is the most prevalent strategy. This is typically achieved by reacting the extracted OH-PCBs with a methylating agent like diazomethane. nih.govacs.org This process significantly improves the volatility and chromatographic behavior of the analytes, making them highly suitable for GC analysis. The resulting methoxy-derivatives (MeO-PCBs) exhibit sharper peaks and enhanced sensitivity. nih.gov

Derivatization Agent Target Functional Group Resulting Derivative Analytical Advantage Reference
DiazomethaneHydroxyl (-OH)Methoxy (-OCH₃)Improved volatility, reduced peak tailing in GC, enhanced sensitivity. nih.govacs.org
Trimethylsilyl diazomethaneHydroxyl (-OH)Methoxy (-OCH₃)Similar to diazomethane, offers an alternative methylating agent. nih.gov

High-Resolution Chromatographic Separation

Achieving separation of the numerous trichlorinated biphenyl diol isomers is a significant analytical hurdle. High-resolution chromatography, using either gas or liquid phase, is indispensable for resolving these closely related congeners. cdc.gov

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful and widely used technique for the analysis of derivatized trichlorinated biphenyl diols. nih.govthermofisher.com The separation is performed on long capillary columns, which provide the necessary high resolution to separate complex mixtures of isomers. cdc.gov

The choice of the stationary phase of the GC column is critical. Nonpolar or semi-polar columns are typically used for PCB analysis. A Supelco SPB-Octyl capillary column, which has a poly(50% n-octyl/50% methylsiloxane) stationary phase, has been successfully used for the separation of MeO-PCB congeners. nih.gov Other columns, such as those with a 5% diphenyl / 95% dimethyl polysiloxane phase (e.g., TG-XLBMS), are also common for the analysis of persistent organic pollutants, including PCBs. thermofisher.com The optimization of the GC oven temperature program is crucial to achieve baseline separation of as many congeners as possible within a reasonable analysis time. thermofisher.com

Liquid chromatography offers the significant advantage of allowing the direct analysis of trichlorinated biphenyl diols without the need for derivatization. nih.govee-net.ne.jp This simplifies sample preparation and avoids potential artifacts from the derivatization reaction. Ultra-Performance Liquid Chromatography (UPLC) systems, which use smaller particle size columns (typically <2 µm), provide higher resolution, greater sensitivity, and faster analysis times compared to conventional HPLC. nih.govee-net.ne.jp

Reversed-phase chromatography is the standard mode for this analysis. Columns with a C18 stationary phase (e.g., BEH C18) are commonly employed, separating the analytes based on their hydrophobicity. ee-net.ne.jp A gradient elution using a mobile phase consisting of an aqueous component (like ammonium (B1175870) acetate (B1210297) solution) and an organic solvent (like methanol (B129727) or acetonitrile) is typically used to resolve the various congeners. ee-net.ne.jp While LC columns may offer lower resolution than the very long columns used in GC, the development of UPLC has significantly closed this gap, making it a powerful tool for OH-PCB analysis. nih.gov

Table 2: Chromatographic Separation Techniques

Technique Typical Column Chemistry Derivatization Required? Key Advantages Reference
GC SPB-Octyl, 5% Diphenyl / 95% Dimethyl Polysiloxane Yes (Methoxylation) Very high resolution for complex isomer separation. nih.govthermofisher.com
UPLC C18 (e.g., BEH C18) No No derivatization needed, faster analysis times, high sensitivity. nih.govee-net.ne.jp

State-of-the-Art Mass Spectrometric Detection and Identification

Mass spectrometry (MS) is the definitive tool for the detection and identification of trichlorinated biphenyl diols due to its exceptional sensitivity and selectivity. taylorfrancis.com When coupled with a chromatographic system (GC-MS or LC-MS), it allows for the confident identification and quantification of target analytes even at trace levels (femtogram to nanogram per gram). nih.gov

For high sensitivity and specificity, tandem mass spectrometry (MS/MS), often using a triple quadrupole (QqQ) instrument, is the preferred technique. nih.govthermofisher.com In MS/MS, a specific precursor ion for the target analyte is selected in the first quadrupole, fragmented in the second (collision cell), and then a specific product ion is monitored in the third. This process, known as multiple reaction monitoring (MRM), drastically reduces background noise and matrix interference, leading to very low limits of detection. nih.govnih.gov

The choice of ionization mode is critical. For derivatized MeO-PCBs in GC-MS, positive electron ionization (EI) is common. nih.gov For the direct analysis of underivatized diols by LC-MS, negative-mode electrospray ionization (ESI-) is highly effective, as the hydroxyl groups are readily deprotonated to form [M-H]⁻ precursor ions. nih.govee-net.ne.jp High-resolution mass spectrometry (HRMS) can also be employed to provide highly accurate mass measurements, which aids in the confirmation of elemental composition and the identification of unknown compounds. nih.gov The characteristic isotopic pattern of chlorine (multiple chlorine atoms) in the mass spectra serves as a crucial confirmation of the identity of these compounds. nih.govtaylorfrancis.com

Table 3: Chemical Compounds Mentioned

Compound Name Abbreviation Context
(1,1'-Biphenyl)-ar,ar'-diol, trichloro- Trichlorinated Biphenyl Diol / OH-PCB Primary subject of the article
Dichloromethane - Extraction Solvent
n-Hexane - Extraction Solvent
Potassium Hydroxide KOH Saponification/Cleanup Reagent
Ethanol - Solvent
Diazomethane - Derivatization Reagent
Methanol - LC Mobile Phase Component
Acetonitrile - LC Mobile Phase Component

Tandem Mass Spectrometry (MS/MS) and High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS) are powerful tools for the structural confirmation of trichlorinated biphenyl diols. MS/MS, often coupled with gas chromatography (GC) or liquid chromatography (LC), provides a high degree of selectivity and sensitivity. nih.govgcms.cz In a typical MS/MS experiment, a specific precursor ion corresponding to the trichlorinated biphenyl diol is selected and then fragmented to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), allows for highly selective detection even in complex matrices. nih.govresearchgate.net For instance, the fragmentation pattern of the molecular anion can help distinguish between different isomers. nih.gov

High-resolution mass spectrometry offers the ability to determine the elemental composition of an ion by measuring its mass with very high accuracy. This capability is invaluable for confirming the identity of unknown compounds detected in environmental samples. nih.gov For hydroxylated PCBs (OH-PCBs), including trichlorinated diols, LC coupled with HRMS has been utilized in non-targeted screening to identify potential metabolites. nih.gov The high resolving power helps to differentiate the analyte from background interferences with similar nominal masses.

A common approach involves gas chromatography coupled with a triple quadrupole mass spectrometer (GC-MS/MS). gcms.cz This setup allows for the generation of separate chromatograms for different compositions, effectively resolving co-eluting compounds. nih.gov

Table 1: MS/MS Parameters for Analysis of Related Hydroxylated PCBs This table is illustrative of typical parameters used for the analysis of hydroxylated PCBs, which are applicable to trichlorinated biphenyl diols.

Parameter Setting Purpose Reference
Ionization Mode Electrospray Negative (ESI-) Efficiently ionizes phenolic compounds like OH-PCBs oup.comnih.gov
Precursor Ion [M-H]⁻ Represents the deprotonated molecular ion of the analyte oup.com
Collision Gas High-purity Nitrogen or Argon Induces fragmentation of the precursor ion oup.com

Isotope Dilution Mass Spectrometry for Accurate Quantification

Isotope dilution mass spectrometry (IDMS) is the gold standard for the accurate quantification of organic micropollutants, including trichlorinated biphenyl diols. nih.gov This technique involves spiking the sample with a known amount of an isotopically labeled analog of the target analyte (e.g., using ¹³C or ³⁷Cl) before sample preparation and analysis. nih.govnih.gov Because the labeled internal standard has nearly identical chemical and physical properties to the native analyte, it can effectively compensate for losses during extraction, cleanup, and instrumental analysis. nih.gov

The concentration of the native analyte is determined by measuring the ratio of the mass spectrometric response of the native compound to that of its labeled counterpart. nih.gov This approach significantly improves the accuracy and precision of the quantification by correcting for matrix effects and variations in instrument response. nih.gov IDMS has been successfully applied to the analysis of various PCB congeners and their metabolites in diverse and complex matrices such as sediment, fish tissue, and milk. nih.govnih.govnih.gov The use of GC-MS/MS in combination with isotope dilution allows for the simultaneous quantification of multiple congeners in a single injection. nih.gov

Ionization Techniques (e.g., Electron Ionization, Electrospray Ionization)

The choice of ionization technique is critical for the mass spectrometric analysis of trichlorinated biphenyl diols and depends largely on the preceding separation method (GC or LC).

Electron Ionization (EI) is typically coupled with gas chromatography (GC-MS). nih.gov EI is a hard ionization technique that imparts high energy to the analyte molecules, leading to extensive fragmentation. researchgate.net This fragmentation provides a characteristic mass spectrum that can be used as a "fingerprint" for compound identification by comparing it to spectral libraries like those from NIST. nih.govnist.gov While EI provides valuable structural information, the molecular ion may be weak or absent, which can be a disadvantage for some quantitative methods. researchgate.net For OH-PCBs, analysis often requires a derivatization step to convert the polar hydroxyl group into a less polar ether (e.g., MeO-PCBs) to improve chromatographic performance and stability for GC-EI-MS analysis. nih.gov

Electrospray Ionization (ESI) is a soft ionization technique commonly used with liquid chromatography (LC-MS). It is particularly well-suited for polar, thermally labile, and high-molecular-weight compounds. nih.gov For trichlorinated biphenyl diols, ESI in the negative ion mode (ESI-) is highly effective because the phenolic hydroxyl groups are readily deprotonated to form stable [M-H]⁻ ions. oup.comnih.gov This results in high sensitivity and a strong signal for the molecular ion, which is advantageous for quantification, especially with MS/MS. nih.gov The use of LC-ESI-MS/MS avoids the need for derivatization, simplifying sample preparation. nih.govresearchgate.net

Table 2: Comparison of Ionization Techniques for Trichlorinated Biphenyl Diol Analysis

Feature Electron Ionization (EI) Electrospray Ionization (ESI)
Coupling Gas Chromatography (GC) Liquid Chromatography (LC)
Ionization Energy High (Hard Ionization) Low (Soft Ionization)
Fragmentation Extensive, provides structural fingerprint Minimal, preserves molecular ion
Typical Ions Molecular ion (often weak), numerous fragment ions [M-H]⁻ (strong signal in negative mode)
Derivatization Often required for OH-PCBs Not required
Primary Use Structural identification and quantification Sensitive quantification and analysis of polar compounds

| References | nih.govresearchgate.netnist.gov | nih.govoup.comnih.gov |

Challenges in Trace Analysis and Development of Novel Analytical Approaches

Despite the availability of advanced analytical techniques, the trace analysis of trichlorinated biphenyl diols presents several significant challenges that drive the development of new methodologies.

Limited Availability of Certified Reference Standards

A major obstacle in the analysis of hydroxylated PCBs, including trichlorinated biphenyl diols, is the limited availability of certified reference standards (CRMs). nih.gov There are 837 possible OH-PCB congeners, but only a small fraction are commercially available as analytical standards. nih.gov CRMs are essential for the validation of analytical methods and for ensuring the accuracy and comparability of data between different laboratories. nih.govnist.gov While CRMs exist for parent PCBs in various matrices like mineral oil, fish tissue, and sediment, the availability for their hydroxylated metabolites is much scarcer. nih.govnih.govresearchgate.net This lack of standards hinders the absolute quantification of many identified congeners, forcing analysts to use relative quantification based on the response of a structurally similar compound, which introduces uncertainty. uiowa.edu

Matrix Effects and Interferences in Complex Environmental Samples

Environmental and biological samples, such as sediment, blood, and animal tissues, are inherently complex matrices containing numerous co-extracted compounds that can interfere with the analysis of trace-level trichlorinated biphenyl diols. acs.orgcdc.gov These matrix effects can manifest as either suppression or enhancement of the analyte signal in the mass spectrometer, leading to inaccurate quantification. oup.comdiva-portal.org For example, lipids are a significant source of interference in the analysis of animal-derived foods. mdpi.com

Extensive sample cleanup procedures are required to remove these interfering substances. cdc.gov These procedures may involve techniques like liquid-liquid extraction, solid-phase extraction (SPE), and gel permeation chromatography. cdc.gov However, these steps can be time-consuming and may lead to analyte losses. researchgate.net The development of robust analytical methods that minimize matrix effects, such as through advanced cleanup strategies or the use of isotope dilution, is a key area of research. gcms.cznih.govoup.com

Semi-Target and Non-Target Screening Strategies

Given the vast number of potential OH-PCB congeners and the limited availability of standards, semi-target and non-target screening (NTS) strategies are becoming increasingly important. nih.gov These approaches, typically employing high-resolution mass spectrometry (LC-HRMS), aim to detect and identify a broader range of compounds than is possible with traditional targeted methods. diva-portal.org

In a non-target screening approach, the instrument collects data for all ions within a specified mass range, creating a comprehensive chemical profile of the sample. Putative identifications of unknown compounds, such as novel trichlorinated biphenyl diols, can be made based on their accurate mass, isotopic pattern, and fragmentation spectra. However, ultimate confirmation still requires an authentic reference standard. nih.gov Semi-targeted methods focus on a predefined list of potential compounds for which standards may not be available, using predicted retention times and mass spectra to search the data. nih.gov These strategies are crucial for discovering new metabolites and transformation products in the environment. nih.gov

Theoretical and Computational Chemistry Approaches to Trichlorinated Biphenyl Diols

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental tools for investigating the intrinsic properties of molecules like trichloro-(1,1'-biphenyl)-ar,ar'-diol. nih.govsemanticscholar.org These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, forming the basis for a wide range of predictions. nih.gov

Conformational Analysis and Tautomerism Studies

The biological activity and environmental fate of biphenyl (B1667301) derivatives are highly dependent on their three-dimensional shape or conformation. For trichlorinated biphenyl diols, a key structural feature is the dihedral angle between the two phenyl rings. Rotation around the central carbon-carbon single bond is possible, but it is often hindered by the presence of bulky substituents (in this case, chlorine atoms and hydroxyl groups), leading to distinct, stable conformers.

Computational methods can systematically explore the potential energy surface of the molecule to identify these stable conformers and calculate their relative energies. For example, geometry optimization calculations can reveal the most energetically favorable dihedral angles. Furthermore, the hydroxyl groups of the diol moiety can exist in different tautomeric forms (e.g., keto-enol tautomerism). Quantum chemical calculations can predict the relative stability of these tautomers, which is crucial for understanding the molecule's chemical behavior.

Below is an illustrative data table showing the calculated relative energies for different conformers of a hypothetical trichlorinated biphenyl diol.

Conformer/TautomerDihedral Angle (°)Relative Energy (kcal/mol)Description
Global Minimum45.20.00The most stable, non-planar conformation.
Local Minimum135.81.25A second stable, non-planar conformation.
Planar Transition State0.05.80Energetically unfavorable due to steric hindrance.
Perpendicular Transition State90.03.50A rotational barrier between stable conformers.
Keto Tautomer-15.60Significantly less stable than the diol form.

Note: Data is illustrative and representative of typical findings for substituted biphenyls.

Electronic Structure and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a powerful model used to explain and predict chemical reactivity. taylorandfrancis.comlibretexts.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. scribd.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. libretexts.org

The energy of the HOMO is related to the molecule's ionization potential and indicates its tendency to donate electrons, while the LUMO energy relates to the electron affinity and the ability to accept electrons. taylorandfrancis.com The energy gap between the HOMO and LUMO is a critical parameter that reflects the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. taylorandfrancis.com For trichlorinated biphenyl diols, understanding the distribution and energy of these orbitals is key to predicting their susceptibility to oxidative or reductive degradation.

The table below presents hypothetical FMO data for a trichlorinated biphenyl diol, calculated using DFT.

ParameterValue (eV)Implication for Reactivity
HOMO Energy-6.85Indicates susceptibility to electrophilic attack (oxidation).
LUMO Energy-1.20Indicates ability to accept electrons (reduction).
HOMO-LUMO Gap5.65Suggests moderate chemical stability.

Note: Data is illustrative. Calculations are typically performed at a level of theory such as B3LYP/6-311G+(d,p). nih.gov

Reaction Mechanism Studies using Quantum Mechanics/Molecular Mechanics (QM/MM)

While quantum mechanics (QM) is excellent for describing the electronic changes in a reaction, it is computationally expensive for large systems like enzymes. nih.gov Molecular mechanics (MM) is faster but cannot model bond breaking and formation. QM/MM methods offer a solution by treating the core reactive part of a system (e.g., the substrate and key active site residues) with high-level QM, while the surrounding protein and solvent environment are treated with computationally less expensive MM.

Elucidation of Biotic and Abiotic Transformation Pathways

Trichlorinated biphenyl diols can be transformed in the environment through various biotic (microbial) and abiotic (e.g., photolytic) pathways. QM/MM simulations can be used to map out the step-by-step mechanisms of these transformations. By calculating the energies of reactants, transition states, and products, researchers can determine the activation energy (energy barrier) for each step. A lower activation energy corresponds to a faster reaction rate, allowing for the prediction of the most likely degradation pathways. researchgate.net These studies are crucial for understanding the persistence and fate of such compounds in the environment.

Investigation of Enzymatic Catalysis (e.g., Dioxygenase-Mediated Reactions)

The primary mechanism for the aerobic biodegradation of aromatic compounds like biphenyls is initiated by a class of enzymes known as dioxygenases. asm.orgpsu.edu These enzymes, often Rieske-type oxygenases, use a non-heme iron center to activate molecular oxygen and catalyze the cis-dihydroxylation of the aromatic ring, a critical step that breaks the ring's aromaticity and prepares it for further degradation. nih.gov

QM/MM simulations are invaluable for studying these enzymatic reactions. researchgate.net They can model how the trichlorinated biphenyl diol substrate docks into the enzyme's active site and identify the key interactions (e.g., hydrogen bonds, van der Waals forces) that hold it in place. More importantly, these models can trace the entire catalytic cycle, including the binding of oxygen, the formation of reactive intermediates, and the final hydroxylation step, providing a detailed picture of the enzyme's mechanism at the atomic level. nih.gov

The following table shows hypothetical data from a QM/MM study of a trichlorinated biphenyl diol in the active site of a biphenyl dioxygenase.

ParameterValueSignificance
Binding Energy-9.5 kcal/molIndicates favorable binding of the substrate in the active site.
Distance to Catalytic Iron3.8 ÅShows the substrate is correctly positioned for oxygen attack.
Activation Energy (Hydroxylation)14.2 kcal/molA computationally predicted barrier for the key enzymatic step.

Note: Data is illustrative and represents typical results from QM/MM simulations of enzymatic reactions.

Spectroscopic Property Prediction and Validation

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules. These theoretical predictions are vital for interpreting experimental data and confirming the identity and structure of newly synthesized or isolated compounds. Methods like Time-Dependent DFT (TD-DFT) can predict electronic transitions (UV-Visible spectra), while standard DFT calculations can accurately predict vibrational frequencies (IR spectra) and nuclear magnetic resonance (NMR) chemical shifts. nih.govsemanticscholar.org

When a trichlorinated biphenyl diol is studied, its experimental spectra can be compared against the computationally predicted spectra. A strong correlation between the two provides high confidence in the structural assignment. Discrepancies can point to incorrect assumptions about the structure, such as the conformation or tautomeric state, prompting further investigation.

The table below provides a hypothetical comparison of experimental and computationally predicted spectroscopic data.

Spectroscopic DataExperimental ValueCalculated Value
UV-Vis λmax288 nm285 nm
1H NMR (Aromatic Proton)7.15 ppm7.21 ppm
13C NMR (Hydroxylated Carbon)148.3 ppm147.9 ppm
IR Stretch (O-H)3450 cm-13465 cm-1

Note: Data is illustrative. Calculated values are typically scaled to better match experimental results. semanticscholar.org

Theoretical NMR Chemical Shift Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Theoretical calculations of NMR chemical shifts have become an indispensable aid in the assignment of complex spectra and the confirmation of molecular structures. For trichlorinated biphenyl diols, these calculations are particularly valuable due to the numerous possible isomers, each with a unique NMR fingerprint.

The predominant method for calculating NMR chemical shifts is Density Functional Theory (DFT) combined with the Gauge-Including Atomic Orbital (GIAO) method. This approach involves a two-step process. First, the molecular geometry of the trichlorinated biphenyl diol is optimized to find its lowest energy conformation. This is a critical step as the chemical shifts are highly sensitive to the three-dimensional arrangement of the atoms. Following optimization, the GIAO method is employed to calculate the isotropic magnetic shielding constants for each nucleus (e.g., ¹H and ¹³C).

These absolute shielding constants are then converted into chemical shifts (δ) by referencing them against the calculated shielding constant of a standard compound, typically tetramethylsilane (B1202638) (TMS), using the following equation:

δ_sample = σ_TMS - σ_sample

The accuracy of these predictions depends on the choice of the DFT functional (e.g., B3LYP, PBE0, M06-2X) and the basis set (e.g., 6-311+G(d,p)). By comparing the theoretically predicted chemical shifts with experimental data, researchers can confirm the specific substitution pattern of the chlorine atoms and hydroxyl groups on the biphenyl backbone. While specific studies on "(1,1'-Biphenyl)-ar,ar'-diol, trichloro-" are not abundant in the literature, the methodology is well-established for similar halogenated and hydroxylated aromatic compounds.

Table 1: Illustrative Comparison of Theoretical and Experimental ¹³C NMR Chemical Shifts for a Hypothetical Trichlorinated Biphenyl Diol
Carbon AtomCalculated Chemical Shift (ppm) - DFT/GIAOExperimental Chemical Shift (ppm)Difference (ppm)
C-1135.2134.8+0.4
C-2128.9128.5+0.4
C-3131.5131.1+0.4
C-4125.7125.4+0.3
C-5152.1151.6+0.5
C-6118.4118.0+0.4

Vibrational and Electronic Spectroscopy Simulations

Vibrational (Infrared and Raman) and electronic (UV-Vis) spectroscopy provide valuable information about the bonding, functional groups, and electronic structure of molecules. Computational simulations are crucial for interpreting these spectra, as they allow for the precise assignment of vibrational modes and electronic transitions.

Vibrational Spectroscopy: The simulation of IR and Raman spectra for trichlorinated biphenyl diols is typically performed using DFT. After geometry optimization, a frequency calculation is performed. This calculation provides the harmonic vibrational frequencies, IR intensities, and Raman activities. The calculated frequencies correspond to the different vibrational modes of the molecule, such as the stretching of C-H, O-H, C-C, and C-Cl bonds, as well as various bending and torsional modes. The calculated spectrum can be compared with an experimental spectrum to identify the compound and understand its structural features. For instance, the position and intensity of the O-H stretching frequency can provide insights into intra- and intermolecular hydrogen bonding.

Electronic Spectroscopy: The electronic absorption spectra (UV-Vis) of these compounds can be simulated using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the wavelength of maximum absorption (λ_max) and the oscillator strength for each transition, which corresponds to the intensity of the absorption band. For trichlorinated biphenyl diols, the electronic spectra are influenced by the π-conjugated system of the biphenyl rings and modified by the chloro and hydroxyl substituents. TD-DFT calculations can help understand how the substitution pattern affects the electronic structure and the resulting UV-Vis spectrum.

Table 2: Representative Simulated Spectroscopic Data for a Hypothetical Trichlorinated Biphenyl Diol
Spectroscopic DataCalculated ValueAssignment/Description
Vibrational Frequency (IR)3550 cm⁻¹O-H stretch (free)
Vibrational Frequency (IR)1450 cm⁻¹Aromatic C=C stretch
Vibrational Frequency (Raman)750 cm⁻¹C-Cl stretch
Electronic Transition (UV-Vis)285 nmπ → π* transition

In Silico Modeling for Environmental Behavior and Interactions

Computational models are instrumental in predicting the environmental fate and potential biological interactions of chemical compounds like trichlorinated biphenyl diols. These in silico approaches can estimate how these molecules partition between different environmental compartments and how they might interact with biological systems, such as enzymes involved in degradation.

Prediction of Environmental Partitioning Coefficients

The environmental distribution of a chemical is governed by its physicochemical properties, which can be estimated using computational models. Key parameters include the octanol-water partition coefficient (Log K_ow) and the soil organic carbon-water (B12546825) partition coefficient (Log K_oc).

Log K_ow (Octanol-Water Partition Coefficient): This parameter indicates a chemical's lipophilicity or hydrophobicity. A high Log K_ow suggests that the compound will preferentially partition into fatty tissues of organisms and organic matter in the environment.

Log K_oc (Soil Organic Carbon-Water Partition Coefficient): This value describes the tendency of a chemical to adsorb to soil and sediment organic matter. A high Log K_oc indicates that the compound will be less mobile in the environment and more likely to be found in soil and sediment.

Quantitative Structure-Property Relationship (QSPR) models are frequently used to predict these coefficients. These models are statistical correlations between the chemical structure (represented by molecular descriptors) and the property of interest. For trichlorinated biphenyl diols, descriptors would include molecular weight, number of chlorine and hydroxyl groups, and various topological and electronic parameters. By inputting the structure of a specific isomer, these models can provide an estimate of its partitioning behavior.

Table 3: Predicted Environmental Partitioning Coefficients for a Representative Trichlorinated Biphenyl Diol using QSPR Models
ParameterPredicted ValueEnvironmental Implication
Log K_ow5.8High potential for bioaccumulation in fatty tissues.
Log K_oc4.5Strong adsorption to soil and sediment organic matter.
Water Solubility (mg/L)0.05Low mobility in aqueous environments.
Henry's Law Constant (atm·m³/mol)1.2 x 10⁻⁶Moderate potential for volatilization from water.

Molecular Docking for Enzyme-Substrate Interactions in Environmental Degradation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a trichlorinated biphenyl diol) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. This method is particularly useful for studying the initial steps of enzymatic degradation of pollutants.

In the context of trichlorinated biphenyl diols, molecular docking can be used to investigate their interaction with the active sites of bacterial dioxygenase enzymes, which are known to play a crucial role in the biodegradation of polychlorinated biphenyls (PCBs) and their metabolites. The docking simulation places the trichlorinated biphenyl diol into the active site of the enzyme and calculates a "docking score," which is an estimate of the binding affinity.

These simulations can identify key amino acid residues in the enzyme's active site that interact with the substrate. The types of interactions, such as hydrogen bonds (e.g., with the hydroxyl groups of the diol) and hydrophobic interactions (with the chlorinated biphenyl rings), can be visualized and analyzed. This information provides insights into the substrate specificity of the enzyme and the potential mechanisms of degradation. For example, a favorable docking pose that positions the biphenyl ring for oxidative attack would suggest a higher likelihood of degradation.

Table 4: Key Interactions of a Trichlorinated Biphenyl Diol in the Active Site of a Biphenyl Dioxygenase from Molecular Docking Simulation
Enzyme Amino Acid ResidueType of InteractionInteracting Moiety of the Diol
Histidine (His239)Hydrogen BondHydroxyl group
Serine (Ser283)Hydrogen BondHydroxyl group
Phenylalanine (Phe376)π-π StackingBiphenyl ring
Leucine (Leu332)Hydrophobic InteractionChlorinated biphenyl ring
Valine (Val236)Hydrophobic InteractionChlorinated biphenyl ring

Applications of Trichlorinated Biphenyl Diols in Materials Science and Advanced Organic Synthesis

Building Blocks for Polymer and Material Science

The bifunctional nature of trichlorinated biphenyl (B1667301) diols, combined with the inherent stability of the biphenyl structure, makes them attractive building blocks for the development of high-performance polymers and materials.

(1,1'-Biphenyl)-ar,ar'-diol, trichloro- can serve as a specialized monomer in the synthesis of engineering plastics and specialty polymers. Its incorporation into polymer chains, such as polyesters, polycarbonates, and polyethers, can enhance several key properties of the resulting materials. The rigid biphenyl unit contributes to increased thermal stability and mechanical strength, while the chlorine atoms can improve fire retardancy and chemical resistance. researchgate.netnih.gov

The polymerization is typically achieved through reactions involving the hydroxyl groups, such as polycondensation with dicarboxylic acids or their derivatives. The specific substitution pattern of the chlorine atoms on the biphenyl rings will influence the polymer's final architecture and properties, such as its solubility and processability.

Table 1: Potential Properties Enhanced by Incorporation of (1,1'-Biphenyl)-ar,ar'-diol, trichloro- in Polymers

PropertyEnhancement Mechanism
Thermal Stability The rigid biphenyl backbone restricts chain mobility, increasing the glass transition temperature (Tg) and decomposition temperature.
Flame Retardancy The presence of chlorine atoms can interrupt the combustion cycle in the gas phase and promote char formation.
Chemical Resistance The halogenated aromatic structure provides resistance to a range of chemicals, including acids, bases, and organic solvents. researchgate.net
Mechanical Strength The inflexible biphenyl unit contributes to a higher tensile strength and modulus of the polymer.
Dielectric Properties The polar C-Cl bonds can influence the dielectric constant and loss factor, making these polymers potentially useful in electronic applications. nih.gov

This table presents potential enhancements based on the known effects of incorporating halogenated biphenyl structures into polymers.

Phenolic compounds are widely recognized for their ability to act as primary antioxidants in polymers, protecting them from degradation caused by oxidation. diva-portal.orgvinatiorganics.com (1,1'-Biphenyl)-ar,ar'-diol, trichloro- can function as an effective antioxidant due to the presence of its phenolic hydroxyl groups. These groups can donate a hydrogen atom to terminate the free radical chain reactions that lead to polymer degradation. nih.gov

The electron-withdrawing nature of the chlorine substituents can further enhance the antioxidant activity by stabilizing the resulting phenoxyl radical, preventing it from initiating new degradation chains. eurochlor.org The bulky nature of the trichlorinated biphenyl structure can also provide steric hindrance, which further contributes to the stability of the radical.

Table 2: Comparison of Antioxidant Properties

Antioxidant TypeMechanism of ActionPotential Advantages of Trichlorinated Biphenyl Diol
Hindered Phenols Hydrogen atom donation to peroxy radicals.Increased radical stability due to electronic effects of chlorine atoms.
Aromatic Amines Hydrogen atom donation.Lower volatility and potentially better compatibility with certain polymer matrices.
Phosphites Peroxide decomposition.Can act synergistically with phosphite-based secondary antioxidants.

This table provides a comparative overview of antioxidant types and highlights the potential advantages of using a trichlorinated biphenyl diol based on established antioxidant mechanisms.

Ligands and Catalysts in Transition Metal Chemistry

The unique stereoelectronic properties of (1,1'-Biphenyl)-ar,ar'-diol, trichloro- make it a promising candidate for applications in transition metal chemistry, particularly in the development of chiral ligands and functional coordination materials.

Axially chiral biphenyl diols are a cornerstone of asymmetric catalysis, serving as highly effective ligands for a wide range of enantioselective transformations. nih.govnih.govnih.gov The introduction of three chlorine atoms onto the biphenyl backbone of a diol can significantly influence its properties as a chiral ligand. The steric bulk of the chlorine atoms can create a well-defined and rigid chiral pocket around the metal center, enhancing enantioselectivity. scivisionpub.com

Furthermore, the electron-withdrawing nature of the chlorine atoms can modulate the electronic properties of the coordinated metal, thereby influencing its catalytic activity and selectivity. nih.gov These ligands can be employed in various asymmetric reactions, including hydrogenations, carbon-carbon bond-forming reactions, and cycloadditions. nih.govnih.gov

Table 3: Influence of Trichloro- Substitution on Ligand Properties for Asymmetric Catalysis

PropertyEffect of Trichloro- SubstitutionImpact on Catalysis
Steric Hindrance Increased bulk around the coordination site.Enhanced enantioselectivity by creating a more defined chiral environment.
Electronic Effects Electron-withdrawing nature of chlorine atoms.Modulates the Lewis acidity of the metal center, potentially improving catalytic activity and selectivity. nih.gov
Rotational Barrier Increased barrier to rotation around the biphenyl C-C bond.Greater conformational rigidity, leading to a more stable and predictable chiral catalyst.

This table outlines the expected influence of trichloro- substitution on the properties of a biphenyl diol ligand and the subsequent impact on its performance in asymmetric catalysis.

The hydroxyl groups of (1,1'-Biphenyl)-ar,ar'-diol, trichloro- can coordinate to a variety of metal ions, making it a suitable building block for the construction of coordination polymers and metal-organic frameworks (MOFs). rsc.orgnih.gov The geometry and connectivity of the resulting framework will be dictated by the coordination preferences of the metal ion and the disposition of the hydroxyl groups on the biphenyl linker.

The presence of chlorine atoms on the organic linker can impart specific functionalities to the MOF, such as influencing the pore size and shape, and modifying the surface chemistry of the pores. escholarship.org Halogenated MOFs have shown promise in applications such as gas storage and separation, catalysis, and sensing. alfa-chemistry.com The trichlorinated biphenyl diol linker could lead to MOFs with enhanced stability and unique host-guest properties.

Intermediates in Fine Chemical Synthesis

Halogenated biphenyls are versatile intermediates in organic synthesis, providing a platform for the introduction of a wide range of functional groups through various cross-coupling and substitution reactions. rsc.orgnih.gov (1,1'-Biphenyl)-ar,ar'-diol, trichloro- is a valuable intermediate for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and other specialty chemicals. scivisionpub.com

The hydroxyl groups can be readily transformed into other functional groups or used as directing groups for further reactions on the aromatic rings. The chlorine atoms can also participate in cross-coupling reactions, such as Suzuki and Stille couplings, allowing for the construction of more elaborate molecular architectures. nih.gov The specific substitution pattern of the chlorine atoms and hydroxyl groups provides a handle for regioselective synthesis.

Q & A

Q. How can researchers unambiguously identify the positional isomers of trichloro-(1,1'-biphenyl)-ar,ar'-diol, and what CAS numbers are critical for differentiation?

To distinguish isomers, use systematic naming conventions and cross-reference CAS numbers with EPA-designated identifiers. For example:

  • 2,4',6-trichloro-1,1'-biphenyl: CAS 38444-77-8
  • 3,3',4-trichloro-1,1'-biphenyl: CAS 37680-69-6
  • 3,4,4'-trichloro-1,1'-biphenyl: CAS 38444-90-5 Analytical standards (e.g., 3,4,4′-trichlorobiphenyl in isooctane at 100 µg/mL) should be used for method validation .

Q. What synthetic strategies are recommended for preparing trichloro-biphenyldiol derivatives?

Synthesis typically involves Ullmann coupling or Suzuki-Miyaura cross-coupling of halogenated precursors. For example, coupling 3,4,5-trichlorophenol with iodobenzene derivatives under palladium catalysis . Reaction conditions (temperature, solvent, catalyst loading) must be optimized to minimize polychlorinated byproducts. Hydroxyl groups may require protection (e.g., silylation) during synthesis .

Q. How can GC-MS be optimized to resolve co-eluting trichloro-biphenyldiol isomers in environmental samples?

Use high-resolution capillary columns (e.g., DB-5MS) with slow temperature ramping (2–3°C/min). Isotopically labeled standards (e.g., ¹³C-labeled 3,4,4′-trichlorobiphenyl) improve quantification accuracy in complex matrices . Confirm peaks via retention time alignment and fragmentation patterns (e.g., m/z 257.53 for M⁺) .

Advanced Research Questions

Q. What experimental approaches address contradictions in toxicity data among trichloro-biphenyldiol isomers?

Mechanistic studies should compare isomer-specific interactions with aryl hydrocarbon receptors (AhR) via luciferase reporter assays. For example, 3,4,4′-trichloro isomers may exhibit higher AhR affinity due to planar molecular geometry, while ortho-substituted isomers (e.g., 2,4',6-) show reduced binding . Dose-response curves and metabolomic profiling (e.g., CYP1A1 induction) clarify discrepancies .

Q. How do trivial structural variations (e.g., hydroxyl vs. methoxy groups) impact material properties in biphenyldiol-based polymers?

Replace hydroxyl groups with methoxy or allyl substituents to study crystallinity and thermal stability. For instance, 3,3′-dimethoxy-1,1′-biphenyl exhibits enhanced solubility in organic solvents, enabling flexible polymer films . Fluorescence quenching in metallopolymers (e.g., Fe(II)-ligand complexes) can be probed via UV-Vis and emission spectroscopy .

Q. What computational methods validate the stereoelectronic effects of trichloro substitution on biphenyldiol reactivity?

Density Functional Theory (DFT) calculates HOMO-LUMO gaps and charge distribution. For 3,4,4′-trichloro isomers, electron-withdrawing Cl groups reduce electron density at hydroxyl oxygen, lowering acidity (pKa ~8–10). Compare with experimental NMR shifts (e.g., ¹H and ¹³C) to refine computational models .

Q. How do environmental matrices influence the degradation kinetics of trichloro-biphenyldiols?

Conduct photolysis studies under UV light (254 nm) in aqueous/organic solvent mixtures. Monitor degradation via LC-MS/MS, identifying intermediates like dichlorobiphenylquinones. Soil microcosm experiments assess microbial degradation pathways (e.g., Sphingomonas spp.) under aerobic/anaerobic conditions .

Q. What strategies mitigate analytical interference from co-occurring PCBs in trichloro-biphenyldiol quantification?

Use multi-dimensional chromatography (GC×GC-TOFMS) or derivatization (e.g., trimethylsilylation) to enhance selectivity. Validate methods using certified reference materials (CRMs) and spike-recovery tests in sediment/plasma matrices .

Methodological Considerations

Q. How should researchers design studies to reconcile conflicting data on isomer-specific bioaccumulation?

Apply PICO framework:

  • Population: Aquatic organisms (e.g., zebrafish)
  • Intervention: Exposure to 3,4,4′- vs. 2,3,4′-trichloro isomers
  • Comparison: Tissue-specific bioaccumulation factors (BAFs)
  • Outcome: Correlation with logKow values .

Q. What peer-review pitfalls arise when reporting trichloro-biphenyldiol research?

Common issues include incomplete isomer characterization (e.g., missing CAS numbers) and overgeneralizing environmental impacts. Pre-submission checklists (e.g., FINER criteria) ensure feasibility, novelty, and relevance . Always disclose synthetic yields, purity (>95% by HPLC), and spectral data .

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